2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by its unique structure, which includes a hydroxypropyl group, a nitrophenyl group, and a hydrazinylidene group
Preparation Methods
The synthesis of 2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the condensation reaction between an aldehyde and a primary amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:
Biology: It is investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties. Studies focus on its mechanism of action and efficacy in treating various diseases.
Industry: The compound is used in the development of sensors and materials with specific optical and electrochemical properties. Its unique structure allows for the design of advanced materials for industrial applications.
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s hydrazinylidene group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, its nitrophenyl group can participate in redox reactions, affecting cellular processes. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic pathways.
Comparison with Similar Compounds
Similar compounds to 2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one include other Schiff bases with varying substituents. These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and applications. Some examples of similar compounds are:
- 2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenol
- 2-{(E)-[(4-Hydroxyphenyl)imino]methyl}phenol
- 2-{(E)-[(2-Hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
921612-05-7 |
---|---|
Molecular Formula |
C16H16N4O4 |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
2-(2-hydroxypropyliminomethyl)-4-[(4-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C16H16N4O4/c1-11(21)9-17-10-12-8-14(4-7-16(12)22)19-18-13-2-5-15(6-3-13)20(23)24/h2-8,10-11,21-22H,9H2,1H3 |
InChI Key |
CBJWOPXFKSIHAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN=CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.